(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable tool in research and industrial applications.
Mechanism of Action
Target of Action
The primary target of H-D-Ala-pro-OH hydrochloride is opioid receptors . This compound is a synthetic derivative of dermorphine, a highly active opioid heptapeptide . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . They play a crucial role in pain management, and their activation can lead to analgesic effects .
Mode of Action
H-D-Ala-pro-OH hydrochloride interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to that of endogenous peptides . The compound’s interaction with μ-opioid receptors and their subsequent desensitization is believed to be a key part of its mode of action .
Biochemical Pathways
Given its similarity to dermorphine and its interaction with opioid receptors, it’s likely that it affects the opioid signaling pathway .
Result of Action
The result of the action of H-D-Ala-pro-OH hydrochloride is a significant prolongation of the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . This suggests that the compound has a potent analgesic effect. The magnitude and duration of the analgesic effect grow as the dose of the compound increases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated systems and continuous flow reactors. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired product’s efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid
- (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrobromide
- (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydroiodide
Uniqueness
The uniqueness of (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride lies in its specific chiral configuration and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJBBHGBMGZAE-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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